2-Fluoro-6-nitro-N-phenylbenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-6-nitro-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2O3/c14-10-7-4-8-11(16(18)19)12(10)13(17)15-9-5-2-1-3-6-9/h1-8H,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQVRPSFDUVNMDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870281-83-7 | |

| Record name | 2-fluoro-6-nitro-N-phenylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-6-nitro-N-phenylbenzamide (CAS 870281-83-7)

A Core Intermediate in Modern Pharmaceutical Synthesis

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-6-nitro-N-phenylbenzamide (CAS: 870281-83-7), a key chemical intermediate in the synthesis of advanced pharmaceutical agents. The document is structured to provide researchers, scientists, and drug development professionals with in-depth knowledge of its chemical properties, a detailed synthesis protocol, mechanistic insights, and critical safety information. By elucidating the causality behind the synthetic methodology and emphasizing self-validating protocols, this guide aims to serve as a practical resource for laboratory and industrial applications.

Introduction and Chemical Profile

This compound is a substituted aromatic amide that has garnered significant attention in medicinal chemistry.[1] Its strategic placement of a fluorine atom, a nitro group, and an N-phenylamide moiety on a benzene ring imparts unique reactivity, making it a valuable building block for complex heterocyclic structures.[2] The primary and most notable application of this compound is as a crucial intermediate in the synthesis of Idelalisib, an orally administered phosphoinositide 3-kinase-delta (PI3Kδ) inhibitor used in the treatment of certain B-cell malignancies.[2][3] The purity of this light yellow to off-white powder is paramount, often required to be at or above 98.0%, as impurities can significantly impact the efficacy and safety profile of the final active pharmaceutical ingredient (API).[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 870281-83-7 | PubChem[4] |

| Molecular Formula | C₁₃H₉FN₂O₃ | PubChem[4] |

| Molecular Weight | 260.22 g/mol | PubChem[4] |

| Appearance | Light yellow to off-white powder | Various Suppliers[2][5] |

| IUPAC Name | This compound | PubChem[4] |

| SMILES | C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2F)--INVALID-LINK--[O-] | PubChem[4] |

| InChIKey | GQVRPSFDUVNMDA-UHFFFAOYSA-N | PubChem[4] |

| Predicted XLogP3 | 2.7 | PubChem[4] |

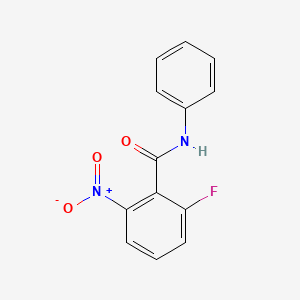

Structural Representation

The chemical structure of this compound is depicted below. The ortho positioning of the fluoro and nitro groups relative to the benzamide functionality is key to its reactivity profile.

Figure 1: Chemical structure of this compound.

Synthesis and Methodology

The most direct and industrially relevant synthesis of this compound involves the amidation of 2-fluoro-6-nitrobenzoic acid with aniline. This transformation is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride, which then readily undergoes nucleophilic attack by aniline.

Synthetic Workflow

The overall synthetic process can be visualized as a two-step, one-pot reaction sequence. This approach is efficient as it avoids the isolation of the often moisture-sensitive acyl chloride intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C13H9FN2O3 | CID 53435089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C13H9FN2O3) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the Molecular Structure of 2-Fluoro-6-nitro-N-phenylbenzamide

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of 2-Fluoro-6-nitro-N-phenylbenzamide (CAS No: 870281-83-7). This compound is a key intermediate in the synthesis of the phosphatidylinositol 3-kinase-δ inhibitor, Idelalisib, a significant agent in cancer therapy. This document is intended for researchers, scientists, and professionals in the fields of drug development, medicinal chemistry, and organic synthesis. We will delve into the nuanced structural features of the molecule, provide a detailed, field-proven synthetic protocol, and discuss the expected spectroscopic characteristics that are fundamental to its identification and quality control.

Introduction: A Pivotal Intermediate in Targeted Cancer Therapy

This compound is a substituted benzamide that has garnered significant attention in the pharmaceutical industry due to its crucial role as a precursor to Idelalisib. The strategic placement of the fluoro and nitro groups on the benzoyl ring, coupled with the N-phenyl amide functionality, creates a molecule with specific reactivity that is exploited in the construction of the quinazolinone core of Idelalisib. Understanding the molecular architecture and chemical behavior of this intermediate is paramount for the optimization of synthetic routes and for ensuring the purity and quality of the final active pharmaceutical ingredient (API). This guide aims to provide a holistic and in-depth perspective on this compound, moving beyond a simple recitation of facts to offer insights into the causality of its chemical properties and synthetic methodologies.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a central benzamide core. A fluorine atom is substituted at the 2-position and a nitro group at the 6-position of the phenyl ring of the benzoyl moiety. The amide nitrogen is attached to a phenyl group. This arrangement of functional groups dictates the molecule's electronic properties, reactivity, and three-dimensional conformation.

dot graph "Molecular_Structure" { layout="neato"; node [shape=plaintext]; bgcolor="#F1F3F4";

} Caption: 2D representation of this compound.

The electron-withdrawing nature of both the fluorine atom and the nitro group significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution. The ortho-positioning of these groups relative to the amide linkage also introduces steric hindrance that can affect bond angles and rotation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 870281-83-7 | [1][2] |

| Molecular Formula | C₁₃H₉FN₂O₃ | [1] |

| Molecular Weight | 260.22 g/mol | [1] |

| Appearance | Light yellow to off-white powder | [3] |

| Melting Point | 163-165 °C | [3] |

| Purity | Typically ≥98.0% | [4] |

| IUPAC Name | This compound | [5] |

| SMILES | C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2F)--INVALID-LINK--[O-] | [5] |

| InChIKey | GQVRPSFDUVNMDA-UHFFFAOYSA-N | [5] |

Synthesis and Mechanistic Insights

The synthesis of this compound is a critical step in the overall production of Idelalisib. A common and efficient method involves the amidation of 2-fluoro-6-nitrobenzoic acid with aniline. This reaction typically proceeds via the activation of the carboxylic acid to a more reactive species, such as an acyl chloride.

dot graph "Synthesis_Pathway" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"]; bgcolor="#F1F3F4";

} Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a reported synthesis used in the development of Idelalisib[1].

Materials and Reagents:

-

2-Fluoro-6-nitrobenzoic acid

-

Oxalyl chloride

-

N,N-Dimethylformamide (DMF)

-

Aniline

-

Dichloromethane (DCM)

-

1,4-Dioxane

Procedure:

-

Acyl Chloride Formation: To a solution of 2-fluoro-6-nitrobenzoic acid (1.0 eq) in dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add oxalyl chloride (1.5 eq) to the mixture at ambient temperature.

-

Stir the reaction mixture for approximately 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

Amidation: Once the formation of the acyl chloride is complete, concentrate the reaction mixture under reduced pressure to remove the solvent and excess oxalyl chloride.

-

Dissolve the resulting crude acyl chloride in 1,4-dioxane.

-

In a separate flask, prepare a solution of aniline (1.0 eq) in a suitable solvent.

-

Add the aniline solution to the solution of the acyl chloride.

-

Stir the reaction mixture until the amidation is complete, as monitored by TLC.

-

Work-up and Isolation: Upon completion, the reaction mixture is typically worked up by quenching with water or a mild base, followed by extraction with an organic solvent. The organic layers are combined, dried, and concentrated to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization or column chromatography to achieve the desired purity.

Causality of Experimental Choices:

-

Acyl Chloride Formation: The conversion of the carboxylic acid to an acyl chloride with oxalyl chloride (or thionyl chloride) is a classic and highly effective method for activating the carboxyl group for nucleophilic acyl substitution. The use of a catalytic amount of DMF facilitates the reaction by forming a Vilsmeier reagent in situ, which is the active catalytic species.

-

Solvent Choice: Dichloromethane is a common solvent for the formation of acyl chlorides as it is relatively inert and has a low boiling point, making it easy to remove. 1,4-Dioxane is often used for the subsequent amidation step.

-

Self-Validating System: The progress of each step is monitored by TLC, ensuring that the reaction proceeds to completion before moving to the next step. The purity of the final product is then confirmed by analytical techniques such as HPLC and melting point determination.

Spectroscopic Analysis and Structural Elucidation

While a comprehensive set of publicly available, experimentally determined spectra for this compound is limited, its structure allows for the prediction of its key spectroscopic features. This section provides an expert analysis of the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data.

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons (Benzoyl Ring): The three protons on the fluoro-nitro-substituted ring are expected to appear as complex multiplets in the downfield region (δ 7.5-8.5 ppm) due to the strong electron-withdrawing effects of the nitro and fluoro groups. The coupling patterns will be influenced by both ³J (ortho) and ⁴J (meta) couplings, as well as coupling to the ¹⁹F nucleus.

-

Aromatic Protons (N-Phenyl Ring): The five protons on the N-phenyl ring will likely appear in the range of δ 7.0-7.8 ppm. The protons ortho to the amide nitrogen may be shifted downfield due to the deshielding effect of the carbonyl group.

-

Amide Proton (N-H): A broad singlet corresponding to the amide proton is expected in the downfield region, typically between δ 8.5-10.5 ppm. Its chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon: The amide carbonyl carbon is expected to resonate in the range of δ 160-170 ppm.

-

Aromatic Carbons: The aromatic carbons will appear in the typical region of δ 110-150 ppm. The carbons directly attached to the fluorine and nitro groups will show characteristic chemical shifts and coupling. The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy (Predicted):

-

N-H Stretch: A characteristic absorption band for the N-H stretching vibration is expected around 3300-3400 cm⁻¹.

-

C=O Stretch: A strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration should be present in the region of 1650-1680 cm⁻¹.

-

N-O Stretch (Nitro Group): Two strong absorption bands are anticipated for the asymmetric and symmetric stretching of the nitro group, typically around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

-

C-F Stretch: A strong absorption band for the C-F stretch is expected in the range of 1000-1300 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Absorptions corresponding to aromatic C-H stretching will be observed above 3000 cm⁻¹, and aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (Predicted):

-

Molecular Ion (M+): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z 260.

-

Fragmentation Pattern: Key fragmentation pathways would likely involve the cleavage of the amide bond, leading to fragments corresponding to the benzoyl cation (m/z 168) and the anilinium radical cation (m/z 93). Further fragmentation of the benzoyl portion could involve the loss of NO₂.

Applications in Drug Development and Beyond

The primary and most significant application of this compound is its role as a key intermediate in the synthesis of Idelalisib[1]. The subsequent steps in the Idelalisib synthesis involve the reduction of the nitro group to an amine, followed by cyclization to form the quinazolinone core.

dot graph "Application_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"]; bgcolor="#F1F3F4";

} Caption: Role of the intermediate in the synthesis of Idelalisib.

Beyond its application in the synthesis of Idelalisib, the structural motifs present in this compound make it a versatile building block in medicinal chemistry and organic synthesis. The presence of multiple functional groups allows for a variety of chemical transformations, enabling the generation of diverse molecular scaffolds for the discovery of new therapeutic agents. The reactivity of the fluoro and nitro groups can be harnessed to introduce further complexity and functionality.

Conclusion

This compound stands as a testament to the importance of well-designed intermediates in the synthesis of complex and life-saving pharmaceuticals. Its molecular structure is finely tuned to facilitate the key transformations required for the construction of Idelalisib. This guide has provided a detailed examination of its structure, properties, a robust synthetic protocol, and an expert analysis of its expected spectroscopic characteristics. For researchers and professionals in the pharmaceutical and chemical industries, a thorough understanding of this pivotal molecule is essential for innovation and the development of next-generation therapeutics.

References

- 1. A novel strategy for the manufacture of idelalisib: controlling the formation of an enantiomer - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00407B [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Preparation method of idelalisib intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 5. This compound | C13H9FN2O3 | CID 53435089 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 2-Fluoro-6-nitro-N-phenylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Structural Significance of 2-Fluoro-6-nitro-N-phenylbenzamide

This compound (C₁₃H₉FN₂O₃, CAS No. 870281-83-7) is a substituted benzamide featuring a complex arrangement of functional groups that contribute to its utility as a synthetic building block.[1] Its molecular structure, comprising a fluorinated and nitrated benzoyl moiety linked to an aniline ring via an amide bond, presents a unique spectroscopic fingerprint. Accurate spectral analysis is paramount for confirming its identity, assessing its purity, and understanding its reactivity in downstream applications, including pharmaceutical development.

This guide will provide a comprehensive overview of the predicted spectral data for this compound, offering insights into the causal relationships between its structure and its spectroscopic behavior.

Predicted Spectral Data and Interpretation

Due to the absence of published experimental spectra for this compound, the following sections detail the expected spectral features based on the known effects of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each nucleus.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzoyl and phenyl rings, as well as the amide proton.

-

Aromatic Protons (Benzoyl Ring): The three protons on the 2-fluoro-6-nitrobenzoyl ring will be influenced by the strong electron-withdrawing effects of the nitro group and the electronegativity of the fluorine atom. The proton ortho to the fluorine and meta to the nitro group is expected to appear as a doublet of doublets. The other two protons will also exhibit complex splitting patterns due to mutual coupling and coupling to the fluorine atom. The chemical shifts for these protons are anticipated to be in the downfield region, likely between δ 7.5 and 8.5 ppm . The ortho protons to the nitro group in nitrobenzene, for instance, are the most deshielded.[2]

-

Aromatic Protons (Phenyl Ring): The five protons on the N-phenyl ring will show characteristic signals for a monosubstituted benzene ring. The ortho protons are expected to appear as a doublet around δ 7.6-7.8 ppm , the meta protons as a triplet around δ 7.3-7.5 ppm , and the para proton as a triplet around δ 7.1-7.3 ppm .

-

Amide Proton (-NH-): The amide proton will likely appear as a broad singlet in the downfield region, typically between δ 8.0 and 10.0 ppm . Its chemical shift can be sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Amide NH | 8.0 - 10.0 | br s |

| Aromatic CH (Benzoyl) | 7.5 - 8.5 | m |

| Aromatic CH (Phenyl, ortho) | 7.6 - 7.8 | d |

| Aromatic CH (Phenyl, meta) | 7.3 - 7.5 | t |

| Aromatic CH (Phenyl, para) | 7.1 - 7.3 | t |

Note: br s = broad singlet, m = multiplet, d = doublet, t = triplet. These are predicted values and may vary based on experimental conditions.

The ¹³C NMR spectrum will reveal the electronic environment of each carbon atom. The presence of electron-withdrawing groups and the electronegative fluorine will significantly influence the chemical shifts.

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate in the range of δ 160-170 ppm .

-

Aromatic Carbons (Benzoyl Ring): The carbon bearing the fluorine atom (C-F) will show a large chemical shift and a characteristic large one-bond C-F coupling constant. Its chemical shift is predicted to be in the range of δ 155-165 ppm (d, ¹JCF ≈ 240-260 Hz) . The carbon bearing the nitro group (C-NO₂) will also be significantly deshielded, appearing around δ 145-155 ppm . The other aromatic carbons of this ring will appear between δ 120-140 ppm .

-

Aromatic Carbons (Phenyl Ring): The ipso-carbon (attached to the nitrogen) will be found around δ 135-140 ppm . The other carbons of the phenyl ring will resonate in the typical aromatic region of δ 120-130 ppm .

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 160 - 170 |

| Aromatic C-F | 155 - 165 |

| Aromatic C-NO₂ | 145 - 155 |

| Aromatic C (ipso, N-phenyl) | 135 - 140 |

| Aromatic CH (Benzoyl) | 120 - 140 |

| Aromatic CH (Phenyl) | 120 - 130 |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorption bands of the nitro, amide, and fluoroaromatic functional groups.

-

N-H Stretch: A moderate to sharp absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.

-

C=O Stretch (Amide I): A strong, sharp absorption band, characteristic of the amide carbonyl group, is predicted to appear around 1660-1680 cm⁻¹ .[3]

-

N-O Stretches (Nitro Group): Two very strong and characteristic absorption bands are expected for the nitro group. The asymmetric stretch will appear in the 1520-1560 cm⁻¹ region, and the symmetric stretch will be in the 1340-1360 cm⁻¹ region.[4][5]

-

C-N Stretch (Amide): The C-N stretching vibration will likely be coupled with the N-H bending vibration (Amide II band) and appear in the region of 1510-1550 cm⁻¹ .

-

C-F Stretch: A strong absorption band for the C-F stretch is expected in the range of 1200-1250 cm⁻¹ .

-

Aromatic C-H and C=C Stretches: The aromatic C-H stretching vibrations will appear as a group of weaker bands just above 3000 cm⁻¹ . The aromatic C=C ring stretching vibrations will show several bands in the 1450-1600 cm⁻¹ region.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Amide | N-H Stretch | 3200 - 3400 | Moderate |

| Amide | C=O Stretch (Amide I) | 1660 - 1680 | Strong |

| Nitro | Asymmetric N-O Stretch | 1520 - 1560 | Very Strong |

| Nitro | Symmetric N-O Stretch | 1340 - 1360 | Very Strong |

| Fluoroaromatic | C-F Stretch | 1200 - 1250 | Strong |

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The predicted monoisotopic mass of this compound is 260.05972 Da .[6]

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z 260.

-

Predicted Fragmentation Pattern: The fragmentation is likely to proceed through several key pathways:

-

Loss of the nitro group (-NO₂): A fragment ion at m/z 214.

-

Cleavage of the amide bond: This can lead to the formation of the 2-fluoro-6-nitrobenzoyl cation (m/z 184) and the anilinyl radical, or the benzoyl cation and the 2-fluoro-6-nitroaniline radical. The benzoyl cation (m/z 105) is a common fragment in the mass spectra of benzamides.[7]

-

Loss of the fluorine atom (-F): A fragment at m/z 241.

-

Loss of carbon monoxide (-CO) from the benzoyl cation: A fragment at m/z 77, corresponding to the phenyl cation.

-

Table 4: Predicted Mass Spectrometry Data for this compound

| Adduct/Fragment | Predicted m/z |

| [M+H]⁺ | 261.06700 |

| [M+Na]⁺ | 283.04894 |

| [M-H]⁻ | 259.05244 |

| [M]⁺ | 260.05917 |

Predicted data from PubChemLite.[8]

Experimental Protocols: A Validated Approach

While specific experimental data is unavailable, the following outlines standard, validated protocols for acquiring the spectral data discussed above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters: Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Parameters: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for a solution spectrum, dissolve the sample in a suitable solvent like chloroform.

-

Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters: Collect the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan of the pure KBr pellet or solvent before scanning the sample.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Analysis:

-

Instrument: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) for accurate mass measurements.

-

Parameters: Acquire a full scan mass spectrum to identify the molecular ion and major fragments. Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation pathways.

-

Visualizing the Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of this compound.

Caption: A streamlined workflow for the spectral characterization of this compound.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. By leveraging established principles of NMR, IR, and MS, and drawing comparisons with structurally similar molecules, we have constructed a comprehensive spectral profile. This information serves as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling them to confidently identify and characterize this important chemical intermediate. The provided protocols offer a standardized approach to acquiring high-quality spectral data, ensuring consistency and reliability in experimental results.

References

- 1. nbinno.com [nbinno.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. This compound | C13H9FN2O3 | CID 53435089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PubChemLite - this compound (C13H9FN2O3) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Solubility of 2-Fluoro-6-nitro-N-phenylbenzamide in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 2-Fluoro-6-nitro-N-phenylbenzamide. Intended for researchers, chemists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, predictive assessments in various organic solvent classes, and detailed, field-proven experimental protocols for accurate solubility determination. In the absence of extensive published solubility data for this specific compound, this guide equips researchers with the foundational knowledge and practical methodologies required to generate reliable data in-house.

Introduction: The Significance of this compound

This compound is a substituted benzamide derivative recognized for its role as a key intermediate in organic synthesis, particularly in the development of pharmaceutical agents.[1] Its molecular architecture, featuring a combination of polar and nonpolar moieties, presents a unique solubility profile that is critical to control for applications such as reaction optimization, purification, crystallization, and formulation.[1]

Understanding the solubility of this compound is not merely an academic exercise; it is a fundamental prerequisite for its effective application. Poor solubility can lead to challenges in reaction kinetics, product yield, and bioavailability in medicinal chemistry contexts. This guide, therefore, serves as a practical framework for predicting, measuring, and understanding the solubility of this compound.

Physicochemical Properties and Structural Analysis

The solubility behavior of a compound is intrinsically linked to its physical and chemical properties. A summary of the key properties for this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₉FN₂O₃ | [2] |

| Molecular Weight | 260.22 g/mol | [2] |

| Appearance | Light yellow to off-white powder | [1][3][4] |

| Melting Point | 163-165 °C | [3] |

| CAS Number | 870281-83-7 | [2] |

The molecule's structure is the primary determinant of its interaction with various solvents. The following diagram illustrates the key functional groups that dictate its solubility.

Caption: Key functional groups influencing solubility.

-

Amide Linkage (-CONH-): This group is polar and capable of both donating (N-H) and accepting (C=O) hydrogen bonds. This feature is crucial for solubility in protic solvents.[5]

-

Nitro Group (-NO₂): A strongly polar, electron-withdrawing group that can act as a hydrogen bond acceptor. It significantly increases the molecule's overall polarity.

-

Fluoro Group (-F): The high electronegativity of fluorine introduces polarity but it is a weak hydrogen bond acceptor.

-

Aromatic Rings (Phenyl and Fluoronitrophenyl): These two rings contribute significant nonpolar, hydrophobic character to the molecule, which favors solubility in nonpolar solvents.

The solubility of this compound in any given solvent will be determined by the interplay of these competing characteristics, governed by the principle of "like dissolves like."[6][7][8]

Predicted Solubility Profile in Organic Solvents

Based on the structural analysis, we can predict the solubility behavior across different solvent classes.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate, DMF, DMSO): These solvents can engage in dipole-dipole interactions with the polar nitro, fluoro, and amide groups. Solvents like DMF and DMSO are particularly effective due to their high polarity, making them likely to be excellent solvents for this compound. The solubility of the parent compound, benzamide, is high in acetone.[9][10]

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can act as hydrogen bond donors and acceptors. The amide group's ability to participate in hydrogen bonding suggests moderate to good solubility. For benzamide, solubility is highest in methanol and decreases with increasing alcohol chain length (Methanol > Ethanol > Propanol).[9][10] A similar trend can be anticipated for this derivative.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The significant polarity imparted by the nitro and amide functionalities will likely lead to poor solubility in these solvents. The nonpolar aromatic rings are insufficient to overcome the energetic cost of disrupting the solvent-solvent interactions in these nonpolar media.

Experimental Protocol for Solubility Determination (Gravimetric Method)

To obtain quantitative and reliable data, a systematic experimental approach is necessary. The isothermal shake-flask method is a gold-standard, robust technique for determining the solubility of a solid in a liquid.[6]

Core Principle

An excess of the solid solute is equilibrated with the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined gravimetrically after the removal of the solvent.

Step-by-Step Methodology

-

Preparation:

-

Add an excess amount of this compound (ensuring undissolved solid remains) to a series of vials, each containing a precisely known mass or volume of the selected organic solvent.

-

Causality: Using an excess of the solid is critical to ensure that the final solution is truly saturated and that equilibrium can be reached.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 298.15 K / 25 °C).

-

Agitate the mixtures for a sufficient duration (typically 24-72 hours) to ensure that thermodynamic equilibrium is achieved.

-

Causality: Equilibrium is the state where the rate of dissolution equals the rate of precipitation. Insufficient equilibration time is a common source of error, leading to an underestimation of solubility.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the temperature bath for several hours to let the excess solid settle.

-

Carefully withdraw a clear aliquot of the supernatant using a pre-heated or temperature-equilibrated syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE).

-

Causality: Filtering is essential to remove all undissolved micro-particulates, which would otherwise inflate the final mass measurement. Using a temperature-equilibrated syringe prevents premature crystallization of the solute due to cooling.

-

-

Solvent Evaporation & Quantification:

-

Dispense the filtered, saturated solution into a pre-weighed, dry container (e.g., a glass petri dish or vial). Record the exact mass of the solution transferred.

-

Carefully evaporate the solvent under reduced pressure or in a fume hood at a controlled temperature.

-

Once the solvent is fully removed, place the container with the solid residue in a vacuum oven at a moderate temperature until a constant mass is achieved.

-

Causality: Ensuring complete solvent removal without degrading the compound is vital for accuracy. Weighing to a constant mass confirms that all volatile solvent has been eliminated.

-

-

Calculation:

-

Calculate the solubility using the recorded masses.

-

Solubility (g / 100 g solvent) = [(Mass of container + residue) - (Mass of container)] / [(Mass of solution transferred) - ((Mass of container + residue) - (Mass of container))] * 100

-

The entire workflow is a self-validating system, where careful control over temperature, time, and handling ensures the trustworthiness of the final data.

Caption: Gravimetric workflow for solubility determination.

Data Summary and Interpretation

The following table provides a template for recording and organizing experimentally determined solubility data. Researchers should populate this table with their findings to facilitate comparison across different solvent systems.

| Solvent | Solvent Class | Temperature (K) | Solubility (g / 100 g solvent) | Observations |

| Acetone | Polar Aprotic | 298.15 | Experimental Value | |

| Acetonitrile | Polar Aprotic | 298.15 | Experimental Value | |

| Methanol | Polar Protic | 298.15 | Experimental Value | |

| Ethanol | Polar Protic | 298.15 | Experimental Value | |

| Isopropanol | Polar Protic | 298.15 | Experimental Value | |

| Toluene | Nonpolar | 298.15 | Experimental Value | |

| Hexane | Nonpolar | 298.15 | Experimental Value |

Conclusion

While publicly available quantitative data on the solubility of this compound is scarce, a thorough analysis of its molecular structure allows for a robust predictive assessment of its behavior in various organic solvents. The compound is anticipated to exhibit good solubility in polar aprotic solvents and moderate solubility in polar protic solvents, with poor solubility expected in nonpolar media.

For professionals in chemical synthesis and drug development, precise solubility data is indispensable. The detailed gravimetric protocol provided in this guide offers a reliable and authoritative method for generating this critical information. By systematically applying this methodology, researchers can ensure the accuracy and reproducibility of their solubility data, enabling more efficient process development, formulation, and overall research success.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C13H9FN2O3 | CID 53435089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. This compound - Changzhou Xuanming Pharmaceutical Technology Co., Ltd [xuanmingchem.com]

- 5. webhome.auburn.edu [webhome.auburn.edu]

- 6. youtube.com [youtube.com]

- 7. chem.ws [chem.ws]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Potential Research Applications of 2-Fluoro-6-nitro-N-phenylbenzamide

Foreword: Unveiling the Potential of a Versatile Chemical Scaffold

To the dedicated researchers, scientists, and drug development professionals, this guide serves as an in-depth exploration of 2-Fluoro-6-nitro-N-phenylbenzamide. While primarily recognized as a key intermediate in the synthesis of the PI3Kδ inhibitor Idelalisib, the inherent chemical functionalities of this molecule suggest a broader potential in medicinal chemistry and drug discovery.[1] This document moves beyond its established role, delving into scientifically-grounded, potential research applications. By examining its structural alerts, the known bioactivities of analogous compounds, and the mechanistic pathways of its derivatives, we can illuminate new avenues for investigation. Our objective is to provide a technical and logical framework to inspire and guide future research endeavors with this promising scaffold.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted benzamide with the chemical formula C₁₃H₉FN₂O₃.[1] Its structure is characterized by a phenyl ring connected via an amide linkage to a benzoyl group, which is further substituted with a fluorine atom and a nitro group at positions 2 and 6, respectively.

| Property | Value | Source |

| CAS Number | 870281-83-7 | [1] |

| Molecular Formula | C₁₃H₉FN₂O₃ | [1] |

| Molecular Weight | 260.22 g/mol | |

| Appearance | Light yellow to off-white powder | |

| Purity | Typically ≥98.0% |

The presence of the electron-withdrawing nitro group and the highly electronegative fluorine atom significantly influences the molecule's electronic properties and reactivity, making it a versatile building block in organic synthesis.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a critical process, often a preliminary step in the multi-stage synthesis of more complex molecules like Idelalisib. The following protocol is a generalized representation based on established chemical principles.

Protocol 1: Synthesis via Acylation of Aniline

This common method involves the reaction of 2-fluoro-6-nitrobenzoyl chloride with aniline.

Materials:

-

2-Fluoro-6-nitrobenzoic acid

-

Oxalyl chloride or Thionyl chloride

-

Aniline

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or other suitable base

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-6-nitrobenzoic acid in anhydrous DCM. Add a catalytic amount of dimethylformamide (DMF). Slowly add oxalyl chloride or thionyl chloride dropwise at 0°C. Allow the reaction to stir at room temperature for 2-4 hours, or until the evolution of gas ceases. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Removal of Excess Reagent: Once the reaction is complete, remove the solvent and excess acylating agent under reduced pressure.

-

Amidation: Dissolve the crude 2-fluoro-6-nitrobenzoyl chloride in anhydrous DCM. In a separate flask, dissolve aniline and triethylamine in anhydrous DCM. Cool the aniline solution to 0°C and slowly add the acid chloride solution dropwise with vigorous stirring.

-

Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Potential Research Application 1: A Scaffold for Novel PI3Kδ Inhibitors

Rationale: The Link to Idelalisib

The most significant application of this compound is as a precursor to Idelalisib, a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[2] PI3Kδ is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is hyperactive in many B-cell malignancies like chronic lymphocytic leukemia (CLL) and certain lymphomas.[2][3][4] By inhibiting PI3Kδ, Idelalisib induces apoptosis and inhibits the proliferation of malignant B-cells.[2][3][5]

Given that this compound forms a significant part of the Idelalisib structure, it stands to reason that this scaffold could be a valuable starting point for the development of new PI3Kδ inhibitors with potentially improved pharmacological profiles, such as enhanced selectivity, better metabolic stability, or a different side-effect profile.

Proposed Research Workflow

A research program aimed at developing novel PI3Kδ inhibitors from this scaffold would typically involve the following workflow:

Caption: Workflow for developing novel PI3Kδ inhibitors.

The PI3Kδ Signaling Pathway

Understanding the target pathway is crucial for rational drug design. The PI3Kδ pathway is a key signaling cascade in B-cells.

Caption: Simplified PI3Kδ signaling pathway in B-cells.

Potential Research Application 2: Anticancer Agent Development

Rationale: Bioactivity of the N-phenylbenzamide Scaffold

The N-phenylbenzamide core is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can be modified to interact with a variety of biological targets. Studies have shown that derivatives of N-phenylbenzamide exhibit potent anticancer properties against various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

A primary step in evaluating the anticancer potential of new compounds is to assess their cytotoxicity against cancer cell lines. The MTT assay is a widely used colorimetric assay for this purpose.

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound or its analogs dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[6]

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Potential Research Application 3: Antiviral Drug Discovery

Rationale: Antiviral Properties of N-phenylbenzamide Derivatives

Recent studies have highlighted the potential of N-phenylbenzamide derivatives as a novel class of antiviral agents. For instance, certain derivatives have shown inhibitory activity against Enterovirus 71 (EV71). This suggests that the N-phenylbenzamide scaffold can be a starting point for the development of new antiviral therapies.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is the gold standard for evaluating the efficacy of antiviral compounds. It measures the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.

Materials:

-

Host cell line susceptible to the target virus (e.g., Vero cells)

-

Target virus stock with a known titer

-

Complete cell culture medium

-

96-well plates

-

This compound or its analogs dissolved in DMSO

-

Overlay medium (e.g., medium containing carboxymethylcellulose or agarose)

-

Crystal violet staining solution

-

Formalin for cell fixation

Procedure:

-

Cell Seeding: Seed the host cells in a 96-well plate to form a confluent monolayer.

-

Virus Infection: Prepare serial dilutions of the test compound. Pre-incubate the virus with the different concentrations of the compound for 1 hour. Infect the cell monolayer with the virus-compound mixture.

-

Adsorption: Allow the virus to adsorb to the cells for 1-2 hours.

-

Overlay: Remove the inoculum and add the overlay medium containing the corresponding concentration of the test compound. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization: Fix the cells with formalin and stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration and determine the IC₅₀ value.

Conclusion and Future Directions

This compound presents a compelling case for further investigation beyond its role as a synthetic intermediate. Its structural features, combined with the proven biological activities of the broader N-phenylbenzamide class, suggest a rich field of potential research applications. Future studies should focus on the synthesis of a diverse library of analogs and their systematic evaluation in a battery of biological assays. In silico modeling could also be employed to predict potential targets and guide the design of more potent and selective compounds. The exploration of this versatile scaffold could lead to the discovery of novel therapeutic agents for a range of diseases, from cancer to viral infections.

References

- 1. nbinno.com [nbinno.com]

- 2. Idelalisib - Wikipedia [en.wikipedia.org]

- 3. Idelalisib: a Selective Inhibitor of the Delta Isoform of Phosphatidylinositol 3-Kinase | Value-Based Cancer Care [valuebasedcancer.com]

- 4. Idelalisib — A PI3Kδ Inhibitor for B-Cell Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Idelalisib | C22H18FN7O | CID 11625818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

The Strategic Intermediate: A Technical Guide to 2-Fluoro-6-nitro-N-phenylbenzamide in Modern Synthesis

Abstract

In the landscape of pharmaceutical development and fine chemical synthesis, the strategic selection of intermediates is paramount to the efficiency, scalability, and ultimate success of a synthetic campaign. 2-Fluoro-6-nitro-N-phenylbenzamide has emerged as a pivotal building block, valued for the unique reactivity conferred by its trifunctionalized aromatic core. This guide provides an in-depth analysis of its chemical properties, synthesis, and reactivity. We will explore the causality behind its synthetic utility, focusing on key transformations such as nitro group reduction and nucleophilic aromatic substitution. A detailed case study on its application in the synthesis of the PI3K-δ inhibitor, Idelalisib, will illustrate its practical significance. This document is intended for researchers, chemists, and process development professionals seeking to leverage this versatile intermediate in their work.

Core Characteristics and Physicochemical Profile

This compound is a stable, light yellow powder that serves as a high-value intermediate in organic synthesis.[1][2] Its molecular structure, featuring a fluorine atom and a nitro group ortho to a phenylbenzamide backbone, creates a specific electronic environment that dictates its reactivity. The purity of this reagent, often supplied at ≥98.0%, is a critical parameter, as impurities can introduce unwanted side reactions and complicate purification in multi-step syntheses.[1]

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 870281-83-7 | [3] |

| Molecular Formula | C₁₃H₉FN₂O₃ | [3][4] |

| Molecular Weight | 260.22 g/mol | [3][4] |

| Appearance | Light yellow to off-white solid/powder | [1][5] |

| InChI Key | GQVRPSFDUVNMDA-UHFFFAOYSA-N | [3][4] |

| SMILES | C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2F)--INVALID-LINK--[O-] | [3] |

Synthesis of the Intermediate: A Deliberate Pathway

The primary route to this compound begins with the commercially available precursor, 2-fluoro-6-nitrobenzoic acid. The synthesis is a direct and robust amidation reaction. The rationale for this pathway is the high efficiency of converting a carboxylic acid to an amide, a cornerstone reaction in organic chemistry.

The key step is the activation of the carboxylic acid. This is typically achieved by converting it into a more reactive acyl chloride. Reagents like oxalyl chloride or thionyl chloride are effective for this transformation, often with a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction.[6][7] The resulting acyl chloride is highly electrophilic and reacts readily with a nucleophile, in this case, aniline, to form the stable amide bond.

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis via Acyl Chloride Intermediate

This protocol is a representative synthesis based on established chemical principles for amide bond formation.[8] Researchers should adapt it based on laboratory conditions and scale.

-

Acid Chloride Formation: To a dry, inert-atmosphere flask containing 2-fluoro-6-nitrobenzoic acid (1.0 equiv.), add a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a catalytic amount of DMF (e.g., 1-2 drops). Cool the mixture to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.2-1.5 equiv.) or thionyl chloride (1.2-1.5 equiv.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing for methyl ester formation by TLC or LC-MS.

-

Amidation: In a separate flask, dissolve aniline (1.0-1.1 equiv.) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5-2.0 equiv.) in anhydrous DCM.

-

Cool the aniline solution to 0 °C.

-

Slowly add the freshly prepared 2-fluoro-6-nitrobenzoyl chloride solution from step 3 to the aniline solution.

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours, or until reaction completion is confirmed by TLC/LC-MS.

-

Work-up and Purification: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound as a light yellow solid.

Chemical Reactivity: A Tale of Two Functional Groups

The synthetic power of this compound stems from the distinct reactivity of its nitro and fluoro substituents. The electron-withdrawing nature of the nitro group is the central feature, influencing both its own reduction and the lability of the fluorine atom.

Reduction of the Nitro Group

A frequent and critical transformation is the reduction of the nitro group to a primary amine (e.g., 2-amino-6-fluoro-N-phenylbenzamide).[9] This opens up a vast array of subsequent chemical modifications, including diazotization, further amidation, or cyclization reactions. The choice of reducing agent is crucial and depends on the presence of other functional groups.

-

Catalytic Hydrogenation: This is a clean and efficient method. Catalysts such as Palladium on carbon (Pd/C) or Raney Nickel are commonly used under a hydrogen atmosphere.[10][11] This method is often preferred for its high yield and the simple removal of the catalyst by filtration.

-

Chemical Reduction: Metals in acidic media, such as Zinc (Zn) in acetic acid or Iron (Fe) in acidic conditions, provide a milder alternative.[11][12] These conditions are often used when catalytic hydrogenation might affect other parts of the molecule. Tin(II) chloride (SnCl₂) is another effective reagent for this transformation.[12]

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom on the ring is activated for nucleophilic aromatic substitution (SNAr). This is a direct consequence of the powerful electron-withdrawing nitro group positioned ortho to it. This group stabilizes the negative charge that develops in the aromatic ring during the formation of the Meisenheimer intermediate—the rate-determining step of the SNAr mechanism.[13][14] This activation makes the fluorine a good leaving group, allowing for its displacement by a variety of nucleophiles, a reaction that would be unfeasible on an unactivated fluoroarene.[15]

Caption: Primary reaction pathways for the this compound intermediate.

Case Study: Keystone Intermediate in the Synthesis of Idelalisib

The clinical and commercial importance of this compound is exemplified by its role in the synthesis of Idelalisib (Zydelig®), a selective inhibitor of phosphoinositide 3-kinase delta (PI3K-δ) used to treat certain blood cancers.[7]

In a widely cited synthetic route, this compound is a crucial starting material.[1][6][16] The synthesis proceeds by first reducing the nitro group to an amine, yielding 2-amino-6-fluoro-N-phenylbenzamide.[10] This amino intermediate then undergoes a series of reactions, including coupling with a protected amino acid and subsequent cyclization, eventually leading to the core quinazolinone structure of Idelalisib.[1][6]

The initial step in the Idelalisib synthesis highlights the practical application of the reactivity discussed previously.

Scheme 1: Initial Steps in a Reported Idelalisib Synthesis

Caption: Role of the title intermediate in the synthesis of the Idelalisib precursor.

This industrial application underscores the value of this compound. Its structure is perfectly tailored for the convergent synthesis of a complex drug molecule, allowing for the sequential and controlled introduction of required functionalities.

Safety, Handling, and Storage

As with any active chemical reagent, proper handling is essential. This compound is classified with GHS hazard statements indicating it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

Table 2: GHS Hazard Information

| Hazard Code | Statement | Classification |

| H315 | Causes skin irritation | Skin Irritation, Category 2 |

| H319 | Causes serious eye irritation | Eye Irritation, Category 2 |

| H335 | May cause respiratory irritation | STOT SE, Category 3 |

Source: PubChem[3]

Recommended Practices:

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is more than a simple chemical; it is a strategically designed intermediate whose value lies in the predictable and versatile reactivity of its functional groups. The interplay between the ortho-fluoro and nitro groups enables critical transformations—nitro reduction to a versatile amine and nucleophilic aromatic substitution—that are fundamental to the construction of complex molecular architectures. Its successful application in the synthesis of pharmaceuticals like Idelalisib is a testament to its importance. For the synthetic chemist, a thorough understanding of this intermediate's properties and reactivity provides a powerful tool for the efficient and logical design of synthetic routes to high-value target molecules.

References

- 1. A novel strategy for the manufacture of idelalisib: controlling the formation of an enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C13H9FN2O3 | CID 53435089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound - Changzhou Xuanming Pharmaceutical Technology Co., Ltd [xuanmingchem.com]

- 6. WO2016108206A2 - Processes for preparation of idelalisib and intermediates thereof - Google Patents [patents.google.com]

- 7. Page loading... [guidechem.com]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. WO2017221272A1 - Process for the preparation of idelalisib - Google Patents [patents.google.com]

- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 12. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. mdpi.com [mdpi.com]

- 15. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Guide to the Synthetic Utility of 2-Fluoro-6-nitro-N-phenylbenzamide: Mechanisms and Applications

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the core reaction mechanisms of 2-Fluoro-6-nitro-N-phenylbenzamide (CAS 870281-83-7), a versatile intermediate in modern organic synthesis.[1][2][3] We will explore the fundamental principles governing its reactivity, focusing on its high propensity for Nucleophilic Aromatic Substitution (SNAr) and its application in the strategic synthesis of heterocyclic scaffolds, particularly acridones. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's unique electronic properties for the construction of complex molecular architectures.

Structural and Electronic Analysis: The Basis of Reactivity

This compound is a molecule primed for specific chemical transformations. Its reactivity is not arbitrary; it is a direct consequence of the deliberate arrangement of its functional groups.

-

The Benzamide Core: Provides a rigid scaffold for the reacting groups.

-

The N-Phenyl Group: Functions as a latent intramolecular nucleophile.

-

The Fluoro and Nitro Groups: This is the critical activating element. The fluorine atom at the C2 position is ortho to a powerful electron-withdrawing nitro group (-NO₂) at the C6 position.[4] This ortho relationship is key to the molecule's primary mechanism of action.

The nitro group exerts strong -I (inductive) and -M (mesomeric/resonance) effects, which polarize the aromatic ring, rendering the carbon atom attached to the fluorine (C2) highly electrophilic and susceptible to nucleophilic attack.[5][6] Furthermore, fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which facilitates the departure of the fluoride ion.[7][8]

Mechanism of Action I: Intermolecular Nucleophilic Aromatic Substitution (SNAr)

The primary and most fundamental reaction pathway for this molecule is the SNAr mechanism. The rate-determining step is the initial attack of a nucleophile (Nu⁻) on the electron-deficient C2 carbon.[5][6] This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.

The negative charge in this intermediate is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho-nitro group. This stabilization significantly lowers the activation energy for the reaction, making the substitution highly efficient.[7][8] Subsequent loss of the fluoride leaving group restores aromaticity and yields the substituted product.

Caption: The two-step SNAr mechanism involving a stabilized Meisenheimer intermediate.

Mechanism of Action II: Intramolecular Cyclization for Acridone Synthesis

A powerful and elegant application of the inherent SNAr reactivity is its use in intramolecular cyclization to form the acridone scaffold, a core structure in many biologically active molecules.[9][10][11] In this process, the N-phenyl amide acts as the nucleophile.

The reaction is typically mediated by a base (e.g., KOH, K₂CO₃), which deprotonates the amide nitrogen to form a highly nucleophilic amide anion. This anion then attacks the electrophilic C2 carbon in an intramolecular fashion, displacing the fluoride ion and forming the tricyclic acridone ring system. This reaction is often irreversible and proceeds in high yield due to the favorable energetics of forming a stable, conjugated heterocyclic system.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound - Changzhou Xuanming Pharmaceutical Technology Co., Ltd [xuanmingchem.com]

- 3. This compound | C13H9FN2O3 | CID 53435089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of a Fluorescent Acridone using a Grignard Addition, Oxidation, and Nucleophilic Aromatic Substitution Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. juniperpublishers.com [juniperpublishers.com]

- 11. ptfarm.pl [ptfarm.pl]

Methodological & Application

Experimental Protocols and Applications of 2-Fluoro-6-nitro-N-phenylbenzamide

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-6-nitro-N-phenylbenzamide (CAS No. 870281-83-7) is a pivotal chemical intermediate in modern organic synthesis and pharmaceutical development.[1] Its unique molecular architecture, featuring a fluorinated and nitrated phenyl ring coupled with an N-phenylbenzamide backbone, makes it a versatile precursor for complex molecular targets, most notably the anti-cancer agent Idelalisib.[1][2] This document provides a comprehensive guide for researchers, covering the compound's essential physicochemical properties, critical safety and handling protocols, detailed experimental procedures for its synthetic applications, and robust analytical methods for quality control. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind methodological choices to ensure experimental success and reproducibility.

Compound Profile: Properties and Safe Handling

A thorough understanding of the compound's properties and associated hazards is fundamental to its safe and effective use in a laboratory setting.

Physicochemical and Structural Data

This compound is typically supplied as a stable, light yellow powder with a purity often exceeding 98%.[1][3]

| Property | Value | Source |

| CAS Number | 870281-83-7 | [4] |

| Molecular Formula | C₁₃H₉FN₂O₃ | [4] |

| Molecular Weight | 260.22 g/mol | [5] |

| IUPAC Name | This compound | [4] |

| Appearance | Light yellow to off-white solid/powder | [1][6] |

| InChIKey | GQVRPSFDUVNMDA-UHFFFAOYSA-N | [4] |

| SMILES | C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2F)--INVALID-LINK--[O-] | [4] |

Critical Safety and Hazard Information

This compound must be handled with appropriate care, adhering to GHS guidelines. It is classified as an irritant to the skin, eyes, and respiratory system.[4][7]

-

Hazard Statements:

-

Precautionary Measures:

-

Prevention: P261 (Avoid breathing dust), P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection).[7]

-

Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[7]

-

Recommended Storage and Handling Protocols

Adherence to proper laboratory practice is essential for safety and maintaining compound integrity.

-

Engineering Controls: Handle exclusively in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.[9][10]

-

Personal Protective Equipment (PPE): Standard PPE includes a lab coat, chemical-resistant gloves (e.g., nitrile), and ANSI-approved safety glasses or goggles.[9]

-

Storage Conditions: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated environment away from strong oxidizing agents, strong acids, and strong bases.[9] It is classified as a combustible solid (Storage Class 11).[5][8]

-

Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations at an approved waste disposal plant.[7]

Core Application: A Versatile Synthetic Building Block

The primary utility of this compound lies in its role as a functionalized scaffold. The nitro and fluoro groups serve as strategic handles for subsequent chemical transformations, enabling the construction of more complex molecules.

Protocol: Reduction of the Nitro Group

A common and powerful transformation for this molecule is the selective reduction of the ortho-nitro group to an amine. This reaction unmasks a nucleophilic site, opening pathways for cyclization, substitution, or other derivatization reactions. The resulting 2-amino-6-fluoro-N-phenylbenzamide is a key precursor in many synthetic routes.

The choice of reducing agent is critical. Catalytic hydrogenation (H₂/Pd-C) is highly efficient but may not be suitable for molecules with other reducible functional groups. Tin(II) chloride (SnCl₂) in acidic media is a classic, robust method that is tolerant of many functional groups and is well-suited for this specific transformation.

Caption: Workflow for the reduction of this compound.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend this compound (1.0 eq) in ethanol (approx. 0.1 M concentration).

-

Addition of Reagent: To this suspension, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) portion-wise. The reaction is exothermic; control the addition rate to maintain a gentle reflux.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% ethyl acetate in hexanes) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Carefully pour it over ice and quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Basification: Adjust the pH of the aqueous slurry to ~8 using a 1 M NaOH solution. This step is crucial to precipitate tin salts and ensure the product is in its free amine form.

-

Extraction: Filter the mixture through a pad of celite to remove inorganic solids, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 2-Amino-6-fluoro-N-phenylbenzamide.

Quality Control and Analytical Characterization

Ensuring the identity and purity of this compound is paramount for the success of subsequent synthetic steps.[3] While suppliers may provide a certificate of analysis, independent verification is a cornerstone of good scientific practice.[5]

Caption: A logical workflow for the quality control of the starting material.

Protocol: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity and identifying any related impurities.[11]

-

Rationale: A reverse-phase C18 column is ideal for separating moderately polar aromatic compounds. A mobile phase of acetonitrile and water provides good resolution. A Diode Array Detector (DAD) allows for peak purity analysis and confirmation of the analyte's UV spectrum.

-

Instrumentation: HPLC system with a pump, autosampler, column oven, and DAD.[11]

-

Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve it in 50 mL of a 1:1 acetonitrile/water mixture to create a 100 µg/mL solution.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: Start at 40% B, increase to 95% B over 15 minutes, hold for 2 minutes, return to 40% B over 1 minute, and equilibrate for 2 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

-

Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

Protocol: Identity Confirmation by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) provides unambiguous confirmation of the compound's identity by determining its molecular weight.

-

Rationale: Coupling the HPLC method described above with a mass spectrometer allows for the simultaneous separation and mass analysis of the compound. Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, which should readily form a protonated molecular ion [M+H]⁺.

-

Instrumentation: An LC-MS system with an ESI source.

-

Method: Utilize the same LC conditions as in Protocol 3.1.

-

Mass Spectrometer Settings (Example):

-

Ionization Mode: ESI, Positive

-

Scan Range: 100-500 m/z

-

Expected Mass: The theoretical monoisotopic mass is 260.06 Da.[4]

-

Observed Ion: Expect a prominent ion at m/z 261.07 [M+H]⁺.

-

-

Validation: The observation of the correct mass-to-charge ratio for the main chromatographic peak confirms the identity of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C13H9FN2O3 | CID 53435089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound - Changzhou Xuanming Pharmaceutical Technology Co., Ltd [xuanmingchem.com]

- 7. echemi.com [echemi.com]

- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols for 2-Fluoro-6-nitro-N-phenylbenzamide in Medicinal Chemistry

Introduction: Unveiling the Potential of a Key Synthetic Intermediate

2-Fluoro-6-nitro-N-phenylbenzamide (CAS No: 870281-83-7) is a substituted benzamide that has garnered significant attention in the field of medicinal chemistry, primarily as a crucial intermediate in the synthesis of targeted therapeutics.[1][2][3] Its chemical architecture, featuring a fluorinated and nitrated phenyl ring coupled to an N-phenylbenzamide backbone, provides a versatile scaffold for the development of novel bioactive molecules.